molecular formula C17H15ClN4S B4422721 4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE

4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE

Cat. No.: B4422721
M. Wt: 342.8 g/mol
InChI Key: MZFODMVOVGUEHJ-UHFFFAOYSA-N
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Description

4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE is a complex organic compound featuring a triazole ring, a pyridine ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The subsequent steps involve the introduction of the allyl group, the chlorobenzyl group, and the pyridine ring through various substitution and coupling reactions. Common reagents used in these reactions include sodium hydroxide, carbon disulfide, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while nucleophilic substitution of the chlorobenzyl group can produce various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and the pyridine ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a triazole ring and a pyridine ring in the same molecule is relatively uncommon, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[5-[(2-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4S/c1-2-11-22-16(13-7-9-19-10-8-13)20-21-17(22)23-12-14-5-3-4-6-15(14)18/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFODMVOVGUEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE
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4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE
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4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE
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4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE
Reactant of Route 5
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4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE
Reactant of Route 6
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4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE

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